molecular formula C₁₃H₂₈O₂Si B1145296 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol CAS No. 154672-42-1

7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol

Cat. No.: B1145296
CAS No.: 154672-42-1
M. Wt: 244.45
Attention: For research use only. Not for human or veterinary use.
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Description

7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is an organic compound that features a heptenol backbone with a tert-butyldimethylsilyl (TBDMS) protecting group attached to the oxygen atom. This compound is commonly used in organic synthesis due to its stability and reactivity, making it a valuable intermediate in the preparation of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

    Protection of Hydroxyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

    Substitution: The TBDMS protecting group can be removed under acidic conditions or using fluoride ions (e.g., TBAF - Tetrabutylammonium fluoride).

Common Reagents and Conditions

    Oxidation: PCC, DMP, Acetonitrile, Room temperature

    Reduction: LiAlH4, Ether, Room temperature

    Substitution: TBAF, THF (Tetrahydrofuran), Room temperature

Major Products Formed

    Oxidation: Ketones or Aldehydes

    Reduction: Alcohols or Alkanes

    Substitution: Free hydroxyl group after deprotection

Scientific Research Applications

7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is widely used in scientific research due to its versatility. Some of its applications include:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Utilized in the development of drug candidates and the study of drug metabolism.

    Industry: Applied in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol primarily involves its role as a protecting group in organic synthesis. The TBDMS group protects the hydroxyl functionality from unwanted reactions, allowing selective transformations at other sites of the molecule. The protecting group can be removed under specific conditions, revealing the free hydroxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • 7-((tert-Butyldimethylsilyl)oxy)heptanal
  • 3-(tert-Butyldimethylsiloxy)propionaldehyde
  • 7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-one

Uniqueness

7-((tert-Butyldimethylsilyl)oxy)hept-1-en-3-ol is unique due to its specific structure, which combines a heptenol backbone with a TBDMS protecting group. This combination provides stability and reactivity, making it a valuable intermediate in various synthetic applications. Its ability to undergo multiple types of reactions and its role in protecting hydroxyl groups set it apart from other similar compounds.

Properties

CAS No.

154672-42-1

Molecular Formula

C₁₃H₂₈O₂Si

Molecular Weight

244.45

Origin of Product

United States

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